molecular formula C12H15NO2S B2842961 tert-butyl N-[3-(thiophen-2-yl)prop-2-yn-1-yl]carbamate CAS No. 889451-78-9

tert-butyl N-[3-(thiophen-2-yl)prop-2-yn-1-yl]carbamate

Cat. No. B2842961
CAS RN: 889451-78-9
M. Wt: 237.32
InChI Key: FOMUGWYNEQYPNH-UHFFFAOYSA-N
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Description

“tert-butyl N-[3-(thiophen-2-yl)prop-2-yn-1-yl]carbamate” is a chemical compound with the molecular formula C12H15NO2S . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-[3-(thiophen-2-yl)prop-2-yn-1-yl]carbamate” can be analyzed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra Performance Liquid Chromatography (UPLC) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl N-[3-(thiophen-2-yl)prop-2-yn-1-yl]carbamate” include its molecular weight, which is 237.32 . Other properties such as melting point, boiling point, and density were not found in the sources I accessed .

Scientific Research Applications

Synthesis of Biologically Active Natural Products

The compound can be used in the synthesis of biologically active natural products . For instance, it has been used in the synthesis of tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate , a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Therapeutic Applications

Thiophene and its substituted derivatives, including “tert-butyl N-[3-(thiophen-2-yl)prop-2-yn-1-yl]carbamate”, have been reported to possess a wide range of therapeutic properties . These include anti-inflammatory , anti-psychotic , anti-arrhythmic , anti-anxiety , anti-fungal , antioxidant , estrogen receptor modulating , anti-mitotic , anti-microbial , kinases inhibiting and anti-cancer activities .

Synthesis of Jaspine B

The compound can be used as an intermediate in the synthesis of the natural product jaspine B . Jaspine B is a compound isolated from various sponges and has shown cytotoxic activity against several human carcinoma cell lines .

Material Science Applications

Thiophene and its derivatives have diverse applications in material science . This is due to their versatile synthetic applicability and biological activity .

Synthesis of Indole Derivatives

The compound can be used in the synthesis of indole derivatives . Indole derivatives are significant as a scaffold in the synthesis of biologically active natural products .

Synthesis of Prenyl Indole Derivatives

The intermediate products involved in the synthesis of “tert-butyl N-[3-(thiophen-2-yl)prop-2-yn-1-yl]carbamate” are useful for the synthesis of natural prenyl indole derivatives .

Mechanism of Action

The mechanism of action of “tert-butyl N-[3-(thiophen-2-yl)prop-2-yn-1-yl]carbamate” is not specified in the sources I found. The mechanism of action of a compound typically refers to how it interacts with biological systems, which is often determined through biochemical and pharmacological studies .

properties

IUPAC Name

tert-butyl N-(3-thiophen-2-ylprop-2-ynyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-12(2,3)15-11(14)13-8-4-6-10-7-5-9-16-10/h5,7,9H,8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMUGWYNEQYPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC#CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[3-(thiophen-2-yl)prop-2-yn-1-yl]carbamate

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